molecular formula C10H12O2 B6181024 rac-(1s,3s)-1-phenylcyclobutane-1,3-diol CAS No. 2613385-65-0

rac-(1s,3s)-1-phenylcyclobutane-1,3-diol

Cat. No.: B6181024
CAS No.: 2613385-65-0
M. Wt: 164.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1s,3s)-1-phenylcyclobutane-1,3-diol is a chiral compound with two stereocenters, making it an interesting subject for stereochemical studies. This compound is a racemic mixture, meaning it contains equal amounts of both enantiomers, which are mirror images of each other. The presence of the phenyl group and the cyclobutane ring adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1s,3s)-1-phenylcyclobutane-1,3-diol can be achieved through several methods. One common approach involves the cycloaddition reaction of phenyl-substituted alkenes with diols under specific conditions. For instance, the reaction can be catalyzed by transition metals or through radical initiation . The reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the separation of enantiomers may be achieved through chiral chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

rac-(1s,3s)-1-phenylcyclobutane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of rac-(1s,3s)-1-phenylcyclobutane-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    rac-(1s,3s)-1-phenylcyclobutane-1,3-diol: shares similarities with other cyclobutane derivatives, such as:

Uniqueness

The unique feature of this compound lies in its specific stereochemistry and the presence of both hydroxyl groups on the cyclobutane ring. This configuration can lead to distinct reactivity and interaction profiles compared to other similar compounds .

Properties

CAS No.

2613385-65-0

Molecular Formula

C10H12O2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.